molecular formula C14H12ClFN2O B2357050 (7-Fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride CAS No. 2416235-23-7

(7-Fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride

Cat. No.: B2357050
CAS No.: 2416235-23-7
M. Wt: 278.71
InChI Key: WTPFLDLCQXGDIM-UHFFFAOYSA-N
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Description

(7-Fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride is a versatile chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a fluorine atom at the seventh position of the benzimidazole ring, a phenyl group at the first position, and a methanol group at the second position, combined with a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride typically involves the following steps:

    Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative, such as formic acid, under acidic conditions to form the benzimidazole core.

    Introduction of Fluorine Atom: The fluorine atom is introduced at the seventh position of the benzimidazole ring through electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of Phenyl Group: The phenyl group is introduced at the first position via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid as the coupling partner.

    Addition of Methanol Group: The methanol group is added at the second position through a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can target the benzimidazole ring or the phenyl group, leading to the formation of partially or fully reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products:

    Oxidation: Formation of (7-Fluoro-1-phenylbenzimidazol-2-yl)formaldehyde or (7-Fluoro-1-phenylbenzimidazol-2-yl)carboxylic acid.

    Reduction: Formation of partially or fully reduced benzimidazole derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(7-Fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and as a modulator of enzyme activity.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (7-Fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity and leading to downstream effects.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and metabolism, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

  • (6-Fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride
  • (8-Fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride
  • (7-Fluoro-1-phenylbenzimidazol-2-yl)ethanol;hydrochloride

Uniqueness:

  • Structural Differences: The position of the fluorine atom and the nature of the substituent at the second position (methanol vs. ethanol) distinguish (7-Fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride from its analogs.
  • Functional Properties: These structural differences can lead to variations in chemical reactivity, biological activity, and potential applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

(7-fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O.ClH/c15-11-7-4-8-12-14(11)17(13(9-18)16-12)10-5-2-1-3-6-10;/h1-8,18H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMJVAFYCQYBIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=C2C(=CC=C3)F)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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